molecular formula C16H12ClNO2S B5530785 3-chloro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide CAS No. 113424-97-8

3-chloro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No. B5530785
CAS RN: 113424-97-8
M. Wt: 317.8 g/mol
InChI Key: UBOCAYYVDQXXCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzothiophene carboxamide derivatives involves reactions under specific conditions to introduce the desired functional groups into the benzothiophene framework. For example, the synthesis of 3-Chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide demonstrates a reaction involving benzaldehyde derivatives and benzothiophene-2-carboxylic acid hydrazide in the presence of acetic acid in ethanol, showcasing a method that could be adapted for synthesizing the compound of interest (Naganagowda et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of benzothiophene derivatives is conducted using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, studies on structurally similar compounds have revealed specific crystalline structures and molecular conformations, indicating how functional group modifications can impact overall molecular geometry and stability (Abbasi et al., 2011).

Chemical Reactions and Properties

Benzothiophene carboxamides undergo various chemical reactions, including nucleophilic substitution and cyclization, influenced by the presence of chloro and methoxy groups. Such reactivities have been explored in the context of synthesizing novel compounds with potential biological activities (Ried et al., 1980).

Physical Properties Analysis

The physical properties of benzothiophene derivatives, such as solubility, melting point, and crystalline form, are critical for their application and handling. These properties are determined by the compound's molecular structure and substituent effects, as seen in related compounds (Siddiqui et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemical species, acid-base behavior, and potential for forming derivatives, are fundamental aspects of benzothiophene carboxamides. These properties are influenced by the electron-donating and withdrawing effects of substituents, impacting the compound's chemical stability and reactivity (Naganagowda & Petsom, 2011).

properties

IUPAC Name

3-chloro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c1-20-11-6-4-5-10(9-11)18-16(19)15-14(17)12-7-2-3-8-13(12)21-15/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOCAYYVDQXXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351758
Record name 3-chloro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113424-97-8
Record name 3-chloro-N-(3-methoxyphenyl)-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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